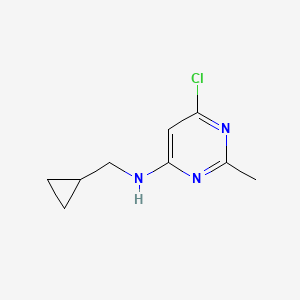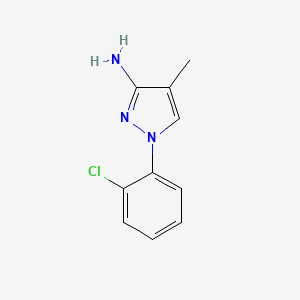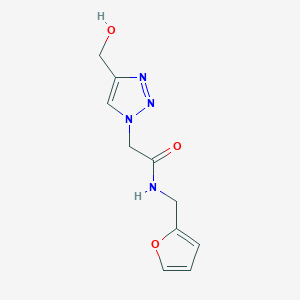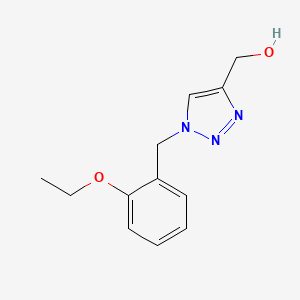
6-chloro-N-(cyclopropylmethyl)-2-methylpyrimidin-4-amine
Descripción general
Descripción
6-Chloro-N-(cyclopropylmethyl)-2-methylpyrimidin-4-amine (6-Cl-CPM-2-Me-Pyr) is a synthetic compound with a wide range of applications in scientific research. It is a cyclopropylmethylated version of 2-methylpyrimidine and is used as a building block for a variety of organic compounds. The compound has been widely studied for its unique properties, including its ability to act as a catalyst and its potential to be used in drug discovery.
Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Interactions
Research on similar pyrimidine compounds, such as the study of crystal and molecular structures of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and benzyl-(4-chloro-6-methylpyrimidin-2-yl)amine, has revealed insights into conformational differences and hydrogen-bonding interactions within these structures (Odell et al., 2007).
Synthesis and Biological Activity
The synthesis of 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines, which involves a reaction similar to that of 6-chloro-N-(cyclopropylmethyl)-2-methylpyrimidin-4-amine, has been explored. These compounds have been found to exhibit a pronounced antituberculous effect, indicating potential therapeutic applications (Erkin & Krutikov, 2007).
Chemical Reactions and Transformation
Studies on the reactions of heterocyclic halogeno compounds with nucleophiles have shown transformations that include ring changes and amination processes. This research can inform the understanding of how 6-chloro-N-(cyclopropylmethyl)-2-methylpyrimidin-4-amine might react under similar conditions (Hertog, Plas, Pieterse, & Streef, 2010).
Spectroscopy and Molecular Docking Studies
Detailed spectroscopic (FT-IR, FT-Raman, NMR) and theoretical (DFT) studies on molecules like 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine provide insights into the molecular structure, vibrations, and potential biological activity of similar compounds (Aayisha et al., 2019).
Antimicrobial Activity
Research on substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives, which are structurally related, has demonstrated significant antimicrobial activity against various bacteria and fungi, suggesting potential applications in combating infections (Vijaya Laxmi, Ravi, & Nath, 2019).
Propiedades
IUPAC Name |
6-chloro-N-(cyclopropylmethyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3/c1-6-12-8(10)4-9(13-6)11-5-7-2-3-7/h4,7H,2-3,5H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILVCMHPYAYODD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(cyclopropylmethyl)-2-methylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467447.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(pyridin-3-yl)ethan-1-one](/img/structure/B1467452.png)

![Ethyl 2-[(pyrimidin-2-ylmethyl)amino]acetate](/img/structure/B1467455.png)
![[1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467456.png)

![[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467459.png)





![[1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467469.png)